9-Methylundecanoyl-CoA

Capsaicinoid biosynthesis Acyltransferase substrate specificity Branched-chain fatty acid metabolism

9-Methylundecanoyl-CoA is a medium-chain branched fatty acyl-CoA thioester characterized by an 11-carbon acyl chain with a methyl branch at the C9 position. As a derivative of coenzyme A, it serves as a specialized biochemical tool for dissecting substrate specificity in acyl-CoA-dependent pathways, distinct from its straight-chain counterparts.

Molecular Formula C33H58N7O17P3S
Molecular Weight 949.8 g/mol
Cat. No. B15546129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methylundecanoyl-CoA
Molecular FormulaC33H58N7O17P3S
Molecular Weight949.8 g/mol
Structural Identifiers
InChIInChI=1S/C33H58N7O17P3S/c1-5-21(2)11-9-7-6-8-10-12-24(42)61-16-15-35-23(41)13-14-36-31(45)28(44)33(3,4)18-54-60(51,52)57-59(49,50)53-17-22-27(56-58(46,47)48)26(43)32(55-22)40-20-39-25-29(34)37-19-38-30(25)40/h19-22,26-28,32,43-44H,5-18H2,1-4H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48)
InChIKeyQSFNBDRKPNFWLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

9-Methylundecanoyl-CoA: A Defined Branched-Chain Acyl-CoA for Investigating Fatty Acid Metabolism and Acyltransferase Specificity


9-Methylundecanoyl-CoA is a medium-chain branched fatty acyl-CoA thioester [1] characterized by an 11-carbon acyl chain with a methyl branch at the C9 position [2]. As a derivative of coenzyme A, it serves as a specialized biochemical tool for dissecting substrate specificity in acyl-CoA-dependent pathways, distinct from its straight-chain counterparts [1]. Its molecular formula is C33H58N7O17P3S, with a molecular weight of 949.8 g/mol [3].

Why Straight-Chain or Differently Branched Acyl-CoA Analogs Cannot Substitute for 9-Methylundecanoyl-CoA in Mechanistic Studies


Acyl-CoA analogs are not functionally interchangeable; enzymes exhibit strict specificity for acyl chain length, degree of saturation, and the precise position of branching [1]. Studies on acyl-CoA dehydrogenases [1] and lysophosphatidic acid acyltransferases (LPAAT) [2] demonstrate that even minor structural variations—such as the presence or position of a methyl branch—can drastically alter substrate activity, converting a substrate into an inhibitor or rendering it completely inert. Therefore, substituting 9-Methylundecanoyl-CoA with undecanoyl-CoA (straight-chain) or 10-methylundecanoyl-CoA (iso-C12:0-CoA) yields fundamentally different, and often non-comparable, experimental outcomes.

Quantitative Evidence for Differentiating 9-Methylundecanoyl-CoA from Structural Analogs


10-Methylundecanoyl-CoA is Inactive in Capsaicinoid Synthase Assays

In direct enzymatic assays using cell-free extracts of Capsicum annuum, 10-methylundecanoyl-CoA (iso-C12:0-CoA) was found to be completely inactive as an acyl donor for capsaicinoid formation [1]. This is in stark contrast to the high activity observed for the shorter branched-chain analog iso-C9:0-CoA (7-methyloctanoyl-CoA) [1]. While direct data for 9-Methylundecanoyl-CoA is not available in this specific assay, this result establishes a critical chain-length and branch-position threshold for this enzyme system, highlighting that a C12 branched-chain analog is not a functional substitute for the C11 branched-chain analog. This evidence is a cross-study comparable, demonstrating a clear functional difference between closely related branched-chain acyl-CoAs.

Capsaicinoid biosynthesis Acyltransferase substrate specificity Branched-chain fatty acid metabolism

Branched Acyl-CoAs Show Reduced Affinity for Lysophosphatidic Acid Acyltransferase (LPAAT)

Studies on LPAAT from developing plant seeds demonstrate that methyl-branched acyl-CoAs are poor substrates. When presented with an equimolar mixture of oleyl-CoA and a branched-chain acyl-CoA, LPAAT from flax, rapeseed, and castor bean preferentially incorporated the straight-chain oleyl-CoA and showed an inability to incorporate the methyl-branched acyl-CoA [1]. This class-level inference suggests that 9-Methylundecanoyl-CoA, as a methyl-branched acyl-CoA, will similarly exhibit lower incorporation efficiency compared to straight-chain undecanoyl-CoA, which is a known substrate.

Lipid biosynthesis Triacylglycerol assembly Plant metabolic engineering

Branched-Chain Acyl-CoA Analogs Exhibit Altered Kinetics as Enzyme Inhibitors vs. Substrates

The branched-chain acyl-CoA analog S-2-Br-4-methyl-pentanoyl-CoA acts as a very weak substrate for medium-chain acyl-CoA dehydrogenase (MCAD) with activity of only 0.1% that of octanoyl-CoA, yet it is almost as effective an inhibitor [1]. This class-level inference indicates that branched acyl-CoAs can have a dual role, and their interaction with key metabolic enzymes is highly dependent on the precise structure of the acyl chain, including branch position. 9-Methylundecanoyl-CoA, with its specific C9 methyl branch, is therefore a critical tool for dissecting such structure-function relationships that cannot be modeled by straight-chain or differently branched analogs.

Acyl-CoA dehydrogenase Enzyme inhibition Mechanism-based probes

Structural Basis for Branched Acyl-CoA Recognition by α-Methylacyl-CoA Racemase (AMACR)

High-resolution crystal structures of α-methylacyl-CoA racemase (MCR) from Mycobacterium tuberculosis in complex with various acyl-CoA esters reveal distinct binding modes for branched-chain (e.g., S-2-methyldecanoyl-CoA, isobutanoyl-CoA) versus straight-chain (e.g., decanoyl-CoA, octanoyl-CoA) substrates [1]. This class-level inference provides a molecular explanation for the enzyme's selectivity, showing that the active site has evolved specific pockets to accommodate and process 2-methyl-branched acyl chains. 9-Methylundecanoyl-CoA, with its methyl branch at the C9 position, is expected to interact with such enzymes in a uniquely defined manner compared to unbranched or 2-methyl-branched analogs.

Enzyme structure Substrate recognition Drug target validation

Key Research Applications of 9-Methylundecanoyl-CoA in Lipid Metabolism and Enzyme Specificity Studies


Dissecting Substrate Specificity of Acyltransferases and Fatty Acid-Activating Enzymes

9-Methylundecanoyl-CoA is an essential tool for defining the substrate tolerance of acyl-CoA-dependent enzymes. As demonstrated by the inactivity of the closely related 10-methylundecanoyl-CoA in capsaicinoid biosynthesis [1], and the known bottleneck for methyl-branched acyl-CoAs in LPAAT-mediated lipid synthesis [2], researchers can use this compound to map the precise structural requirements for enzyme activity and to identify rate-limiting steps in the metabolism of branched fatty acids.

Investigating the Molecular Basis of Branched-Chain Fatty Acid Metabolism and Related Disorders

The compound serves as a specific probe to study pathways involved in the catabolism of branched-chain fatty acids. The class-level behavior of branched acyl-CoAs as both substrates and inhibitors of key dehydrogenases [3], and the detailed structural insights into their recognition by enzymes like α-methylacyl-CoA racemase [4], make 9-Methylundecanoyl-CoA valuable for in vitro reconstitution of metabolic pathways, enzyme kinetic studies, and understanding the biochemical basis of diseases linked to defects in branched-chain fatty acid oxidation.

Metabolic Engineering for Production of Branched-Chain Lipids and Specialty Chemicals

In efforts to produce unusual fatty acids or derived oleochemicals in heterologous hosts like plants or microbes, understanding and overcoming substrate specificity bottlenecks is critical. Evidence that LPAAT has a low affinity for methyl-branched acyl-CoAs [2] identifies a key hurdle in accumulating branched-chain triglycerides. 9-Methylundecanoyl-CoA can be used in in vitro assays to screen for or engineer enzyme variants with improved activity towards this specific branched-chain substrate, thereby enabling more efficient production of target lipids.

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